molecular formula C19H21ClN5O5P B611962 4-(2-氨基-4-氯-7-((4-甲氧基-3,5-二甲基-2-吡啶基)甲基)吡咯并(2,3-d)嘧啶-5-基)丁-3-炔基二氢磷酸 CAS No. 911398-13-5

4-(2-氨基-4-氯-7-((4-甲氧基-3,5-二甲基-2-吡啶基)甲基)吡咯并(2,3-d)嘧啶-5-基)丁-3-炔基二氢磷酸

货号 B611962
CAS 编号: 911398-13-5
分子量: 465.8308
InChI 键: BMZGPNGECPQAGB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

BIIB028 is a small-molecule inhibitor of heat shock protein (Hsp) 90 with potential antineoplastic activity. Hsp90 inhibitor BIIB028 blocks the binding of oncogenic client proteins to Hsp90, which may result in the proteasomal degradation of these proteins and so the inhibition of tumor cell proliferation. Hsp90 is a molecular chaperone that plays a key role in the conformational maturation of oncogenic signaling proteins, such as Her2/Erbb2, Akt, Raf1, Bcr-Abl, and mutated p53, in addition to other molecules involved in cell cycle regulation and immune responses.

科学研究应用

合成与结构分配

  • 该化合物参与了专注于合成异构 N-甲基-7-脱氮鸟嘌呤的研究。这些研究包括它们的结构分配和对嘌呤氧化酶(一种参与嘌呤代谢的酶)的抑制活性的探索 (Seela、Bussmann、Götze 和 Rosemeyer,1984).

化学合成中的转化

  • 已经进行了类似于该化合物衍生物的转化研究,旨在合成 4-甲氧基-、4-烷基氨基-和其他衍生物。此类研究对于开发具有潜在生物活性的新化学实体至关重要 (Grinev 和 Kaplina,1985).

抗病毒活性

  • 研究已经调查了某些衍生物的抗病毒活性,特别是专注于针对人类巨细胞病毒和单纯疱疹病毒的合成和抗病毒活性 (Saxena 等,1988).

抑制热休克蛋白 90

  • 含有 4-(2-氨基-4-氯-7-((4-甲氧基-3,5-二甲基-2-吡啶基)甲基)吡咯并(2,3-d)嘧啶-5-基)丁-3-炔基二氢磷酸的化合物 EC144 已被确定为热休克蛋白 90 (Hsp90) 的有效抑制剂,Hsp90 是一种参与许多蛋白质的稳定性和功能的分子伴侣。这一发现表明在癌症治疗中的潜在应用 (Shi 等,2012).

嘌呤类似物合成

  • 研究还针对三环嘌呤类似物的合成,涉及新型吡咯并[2,3-d]嘧啶衍生物的创建,这些衍生物因其潜在的生物活性而引起药物化学领域的兴趣 (Williams 和 Brown,1995).

抗增殖活性

  • 研究已经探索了 4-取代和 4,5-二取代衍生物的抗增殖和抗病毒活性,表明它们在癌症和病毒学研究中的潜力 (Pudlo 等,1990).

属性

CAS 编号

911398-13-5

产品名称

4-(2-Amino-4-chloro-7-((4-methoxy-3,5-dimethyl-2-pyridyl)methyl)pyrrolo(2,3-d)pyrimidin-5-yl)but-3-ynyl dihydrogen phosphate

分子式

C19H21ClN5O5P

分子量

465.8308

IUPAC 名称

4-(2-amino-4-chloro-7-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)but-3-yn-1-yl dihydrogen phosphate

InChI

InChI=1S/C19H21ClN5O5P/c1-11-8-22-14(12(2)16(11)29-3)10-25-9-13(6-4-5-7-30-31(26,27)28)15-17(20)23-19(21)24-18(15)25/h8-9H,5,7,10H2,1-3H3,(H2,21,23,24)(H2,26,27,28)

InChI 键

BMZGPNGECPQAGB-UHFFFAOYSA-N

SMILES

CC1=CN=C(CN2C=C(C#CCCOP(O)(O)=O)C3=C(Cl)N=C(N)N=C32)C(C)=C1OC

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>5 years if stored properly

溶解度

Soluble in DMSO, not in water

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

BIIB028;  BIIB 028;  BIIB-028.

产品来源

United States

Synthesis routes and methods

Procedure details

A solution of 4-(2-amino-4-chloro-7-((4-methoxy-3 5-dimethylpyridin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)but-3-ynyl di-tert-butyl phosphate (see example 43) in DCM ( ) was treated with TFA ( ) at rt for x h. Evaporation gave the title compound as a TFA salt (5 g). The crude was dissolved in a mixture of Et3N (0.7 mL and MeOH (60 mL), loaded on Dowex 50Wx2-400 (20 g, pre-washed with MeOH), and the resin was washed with MeOH (200 mL) to remove the excess TFA. The desired phosphate was released from the resin with Et3N:MeOH 1:10 (200 mL) The solution was concentrated to give the phosphate as an oily triethylamine salt (2.75 g). Crystallization was induced with EtOH (60 mL). The mixture was left at rt for 1.5 h and at −20° C. overnight to give a first crop of crystals (0.64 g). The mixture was concentrated and the crystallization procedure was repeated to give a second crop (0.74 g). The combined triethylamine salts (1274 mg) were dissolved in MeOH (50 mL) with the help of Et3N (326 μL) and treated with a 1.0 M solution of NaGH in MeOH (4.68 mL). Evaporation and drying on high vacuum overnight gave the title compound as a solid sodium salt. HPLC Rt=4.21 mm.
Name
4-(2-amino-4-chloro-7-((4-methoxy-3 5-dimethylpyridin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)but-3-ynyl di-tert-butyl phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Amino-4-chloro-7-((4-methoxy-3,5-dimethyl-2-pyridyl)methyl)pyrrolo(2,3-d)pyrimidin-5-yl)but-3-ynyl dihydrogen phosphate
Reactant of Route 2
4-(2-Amino-4-chloro-7-((4-methoxy-3,5-dimethyl-2-pyridyl)methyl)pyrrolo(2,3-d)pyrimidin-5-yl)but-3-ynyl dihydrogen phosphate
Reactant of Route 3
4-(2-Amino-4-chloro-7-((4-methoxy-3,5-dimethyl-2-pyridyl)methyl)pyrrolo(2,3-d)pyrimidin-5-yl)but-3-ynyl dihydrogen phosphate
Reactant of Route 4
4-(2-Amino-4-chloro-7-((4-methoxy-3,5-dimethyl-2-pyridyl)methyl)pyrrolo(2,3-d)pyrimidin-5-yl)but-3-ynyl dihydrogen phosphate
Reactant of Route 5
4-(2-Amino-4-chloro-7-((4-methoxy-3,5-dimethyl-2-pyridyl)methyl)pyrrolo(2,3-d)pyrimidin-5-yl)but-3-ynyl dihydrogen phosphate
Reactant of Route 6
4-(2-Amino-4-chloro-7-((4-methoxy-3,5-dimethyl-2-pyridyl)methyl)pyrrolo(2,3-d)pyrimidin-5-yl)but-3-ynyl dihydrogen phosphate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。